Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)-
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Overview
Description
Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- is an organic compound with the molecular formula C19H20BrNS It is a derivative of benzenecarbothioamide, featuring a bromine atom at the third position and a cyclohexylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- typically involves the reaction of 3-bromobenzoyl chloride with 4-cyclohexylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with thiourea to form the desired benzenecarbothioamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a lead compound in drug discovery, especially for its activity against certain bacterial strains.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function in bacteria .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzenecarbothioamide, 3-bromo-N-(4-cyclohexylphenyl)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity or material properties.
Properties
CAS No. |
147701-89-1 |
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Molecular Formula |
C19H20BrNS |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-bromo-N-(4-cyclohexylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H20BrNS/c20-17-8-4-7-16(13-17)19(22)21-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2,(H,21,22) |
InChI Key |
JZQNQFWMBXGSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=S)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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